METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE is a complex organic compound that features a unique adamantane core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure is known for its stability and rigidity, which can impart desirable properties to the compounds it is part of.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE typically involves multiple steps. One common method starts with the preparation of the adamantane core, followed by functionalization to introduce the ester and amide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents or nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its stability and unique structure make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or rigidity.
Mechanism of Action
The mechanism by which METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE exerts its effects is largely dependent on its interaction with molecular targets. The adamantane core can interact with various biological molecules, potentially altering their function or stability. The ester and amide groups can also participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: These compounds share the adamantane core and may have similar stability and rigidity.
Methyl esters: Compounds with similar ester groups can have comparable reactivity and solubility.
Amides: Other amide-containing compounds may exhibit similar hydrogen bonding capabilities.
Uniqueness
METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE is unique due to the combination of its adamantane core with the specific ester and amide functional groups. This combination imparts a distinct set of properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-13-3-5-17(6-4-13)19(23)22-18(20(24)25-2)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,18H,7-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKQMQUYFELJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.